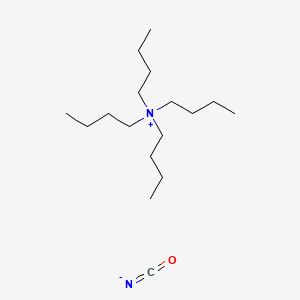

Tetrabutylammonium cyanate

Descripción general

Descripción

Tetrabutylammonium cyanate is a chemical compound with the molecular formula (CH3CH2CH2CH2)4N(OCN). It is also known by other names such as tetrabutylammonium isocyanate and tetrabutylammonium oxycyanide . This compound is typically used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Tetrabutylammonium cyanate can be synthesized through several methods. One common method involves the reaction of tetrabutylammonium hydroxide with cyanogen chloride. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Displacement Reactions

TBACO serves as a cyanate ion source in nucleophilic substitution reactions. Its phase-transfer properties facilitate reactions in biphasic systems:

-

Alkylation Reactions : TBACO reacts with alkyl halides (R-X) to form alkyl cyanates (R-OCN). For example:

This reaction is favored in polar aprotic solvents like acetonitrile or dichloromethane .

-

Aryl Cyanate Synthesis : TBACO enables cyanate transfer to aromatic diazonium salts, forming aryl cyanates. This is critical in pharmaceutical intermediates for drugs like anticoagulants .

Polymerization Catalysis

TBACO acts as a catalyst in the synthesis of polyurethanes and polyisocyanurates:

| Application | Role of TBACO | Key Conditions |

|---|---|---|

| Polyurethane Production | Catalyzes isocyanate-alcohol reactions | Solvent-free, 60–80°C |

| Polyisocyanurate Foams | Promotes trimerization of isocyanates | High-temperature (~150°C) regimes |

These reactions leverage TBACO’s ability to stabilize transition states through ion-pair interactions .

Biochemical Stabilization

In enzymatic assays, TBACO stabilizes proteins by:

-

Competitive Inhibition : Binding to active sites of proteases, reducing unwanted degradation.

-

pH Modulation : Buffering solutions in chromatography to maintain enzyme activity .

Environmental Remediation

TBACO participates in heavy metal sequestration:

This reaction is employed in wastewater treatment to remove cadmium (Cd²⁺) and lead (Pb²⁺) ions, achieving >90% efficiency under alkaline conditions .

Aplicaciones Científicas De Investigación

Organic Synthesis

Tetrabutylammonium cyanate serves as an effective reagent in organic synthesis, facilitating the formation of carbon-carbon bonds essential for synthesizing complex molecules.

- Reactions : TBAC is involved in reactions such as the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, which yields cyanohydrins. This reaction is significant for creating intermediates in pharmaceutical chemistry.

- Case Study : A study demonstrated that TBAC catalyzes the addition of TMSCN to various carbonyl compounds, improving yields and selectivity in synthesizing important organic compounds .

| Reaction Type | Substrates | Product Yield (%) |

|---|---|---|

| Addition of TMSCN | Aldehydes and ketones | 66-94 |

| Cyanosylilation | Cyclic α,β-epoxyketones | Variable |

Electrochemistry

In electrochemical applications, TBAC acts as a supporting electrolyte, enhancing the conductivity of solutions.

- Applications : It is particularly useful in energy storage systems and electrochemical cells, where it improves efficiency.

- Research Findings : TBAC has been shown to stabilize the electrochemical performance of various cell configurations, making it a valuable component in developing advanced batteries .

Analytical Chemistry

TBAC is employed in analytical techniques such as chromatography and mass spectrometry.

- Usage : It aids in the separation and identification of compounds, which is crucial for quality control processes in laboratories.

- Case Study : In a study optimizing reaction conditions for synthesizing benzonitriles, TBAC was used effectively to achieve high yields without requiring toxic metal catalysts .

| Analytical Technique | Application | Effectiveness |

|---|---|---|

| Chromatography | Separation of organic compounds | High resolution |

| Mass Spectrometry | Identification of reaction products | Accurate results |

Biochemical Research

In biochemical contexts, TBAC has been utilized to study enzyme activity and protein interactions.

Mecanismo De Acción

The mechanism of action of tetrabutylammonium cyanate involves the cyanate ion acting as a nucleophile in chemical reactions. The tetrabutylammonium cation serves as a counterion, stabilizing the cyanate ion and facilitating its participation in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparación Con Compuestos Similares

Tetrabutylammonium cyanate can be compared with other similar compounds such as:

Tetrabutylammonium cyanide: This compound contains a cyanide ion instead of a cyanate ion and is used in different types of chemical reactions.

Tetrabutylammonium thiocyanate: This compound contains a thiocyanate ion and is used in reactions where sulfur is involved.

Tetrabutylammonium nitrite: This compound contains a nitrite ion and is used in nitration reactions.

This compound is unique due to its specific reactivity and applications involving the cyanate ion, which differentiates it from other tetrabutylammonium salts.

Actividad Biológica

Tetrabutylammonium cyanate (TBAC) is a quaternary ammonium salt with the molecular formula and a molecular weight of 284.49 g/mol. It is primarily recognized for its role as a phase transfer catalyst in organic synthesis, but its biological activity has garnered attention in recent research. This article delves into the biological effects, toxicological profiles, and potential applications of TBAC based on diverse sources.

- Molecular Structure : TBAC consists of a tetrabutylammonium cation and a cyanate anion.

- Solubility : It is soluble in polar organic solvents, which enhances its utility in various chemical reactions.

Toxicological Profile

The cyanate group in TBAC contributes to its biological activity, particularly regarding toxicity. Exposure to cyanate compounds can lead to significant health issues:

- Acute Effects : Ingestion of TBAC can cause severe toxicity, including symptoms such as nausea, headache, dizziness, and potentially fatal outcomes at high doses (less than 5 grams) due to cyanide release .

- Chronic Effects : Long-term exposure may lead to thyroid dysfunction due to the metabolic conversion of cyanide to thiocyanate, which interferes with iodine uptake . Symptoms may include loss of appetite, muscle cramps, and neurological disturbances.

The mechanism by which TBAC exerts its biological effects involves the release of cyanide ions upon hydrolysis. Cyanide acts as a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and metabolic disruption .

Synthesis and Applications

Research has demonstrated that TBAC is effective in various synthetic applications:

- Phase Transfer Catalysis : TBAC facilitates nucleophilic substitution reactions in organic chemistry, particularly in the photocyanation of aromatic compounds .

- Reactivity with Aldehydes and Ketones : Studies indicate that TBAC can catalyze the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, enhancing nucleophilic reactions that were previously challenging .

Environmental Impact

Due to its toxicological properties, TBAC poses environmental risks. It is classified as very toxic to aquatic organisms and may cause long-term adverse effects on ecosystems . Proper handling and disposal are critical to mitigate these risks.

Comparative Analysis with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| Tetrabutylammonium Bromide | Halogenated analogue with different reactivity | |

| Tetrabutylammonium Fluoride | Exhibits different solubility properties | |

| Tetrabutylammonium Acetate | Used as a phase transfer catalyst without cyanide reactivity |

Propiedades

IUPAC Name |

tetrabutylazanium;isocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELBUIFNFBCDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=[N-])=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192386 | |

| Record name | Tetrabutylammonium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39139-87-2 | |

| Record name | Tetrabutylammonium cyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039139872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium cyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.